3-Chloro-6-(3-fluorophenyl)pyridazine

Organic Synthesis Medicinal Chemistry Process Chemistry

Designing dual MET kinase/WNT signaling inhibitors? Many 6-arylpyridazine building blocks lack validated biological benchmarks, complicating SAR studies. 3-Chloro-6-(3-fluorophenyl)pyridazine (CAS 66573-61-3) is the literature-validated intermediate with documented 54% WNT signaling reduction at 10 μM, enabling direct analog comparison to a known benchmark. • Documented 81% synthetic yield for accurate cost-of-goods analysis • 83% yield to pyridazinone scaffold for streamlined synthesis • 98% purity; LogP 2.78 for fine-tuned ADME optimization

Molecular Formula C10H6ClFN2
Molecular Weight 208.62
CAS No. 66573-61-3
Cat. No. B2393378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(3-fluorophenyl)pyridazine
CAS66573-61-3
Molecular FormulaC10H6ClFN2
Molecular Weight208.62
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H
InChIKeySWHBEWAGUFMFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(3-fluorophenyl)pyridazine Overview


3-Chloro-6-(3-fluorophenyl)pyridazine (CAS 66573-61-3) is a heteroaromatic chloropyridazine derivative with the molecular formula C10H6ClFN2 and a molecular weight of 208.62 g/mol [1]. It features a chloro substituent at the 3-position and a 3-fluorophenyl ring at the 6-position of the pyridazine core. This compound has been employed as a key intermediate in the design and synthesis of potential dual inhibitors targeting both the MET kinase and the WNT signaling pathway for cancer therapy, where it demonstrated a 54% reduction in WNT signaling activity at a 10 μM concentration [2].

1
Synthetic intermediate for MET/WNT pathway inhibitor design
2
Regioisomer-specific 3-fluorophenyl scaffold; position critical for target engagement
3
Relevant for antimicrobial screening libraries (class-level pyridazine activity)
4
Preferred over 2-fluoro or non-fluorinated analogs when WNT pathway modulation is required

3-Chloro-6-(3-fluorophenyl)pyridazine Substitution Limitations


Substituting 3-Chloro-6-(3-fluorophenyl)pyridazine with a closely related analog, such as the 2-fluorophenyl, 4-fluorophenyl, or non-fluorinated phenyl derivative, is not trivial due to the pronounced position-specific effects of fluorine substitution on both chemical reactivity and biological activity. For instance, 3-chloro-6-(2-fluorophenyl)pyridazine has been associated with anticancer activity in MCF7 and A549 cell lines (IC50 values ranging from 29.77 to 40.54 μg/mL) , whereas the 3-fluorophenyl isomer has been characterized for its WNT signaling inhibition [1]. Furthermore, the 3-fluoro substitution pattern is integral to the compound's demonstrated role as a scaffold for MET/WNT dual inhibitors, a role not documented for its 2-fluoro or non-fluorinated counterparts [1]. This highlights that the specific regioisomer is not an interchangeable building block but a structurally defined entity with distinct reactivity and target engagement profiles, directly impacting the outcome of a synthetic or screening campaign.

Target3-Chloro-6-(3-fluorophenyl)pyridazine
2-Fluorophenyl isomer
Associated with cytotoxicity in MCF7/A549 cell lines; WNT inhibition not reported
Target3-Chloro-6-(3-fluorophenyl)pyridazine
4-Fluorophenyl isomer
No documented biological activity in WNT or MET contexts; scaffold behavior may differ
Target3-Chloro-6-(3-fluorophenyl)pyridazine
Non-fluorinated phenyl analog
Lacks fluorine-specific electronic effects; lipophilicity and reactivity profile do not match

3-Chloro-6-(3-fluorophenyl)pyridazine Procurement Evidence


Synthetic Yield Advantage

The synthetic yield for 3-Chloro-6-(3-fluorophenyl)pyridazine is 81% under specific conditions . This yield provides a defined and reproducible benchmark for procurement and process planning. In contrast, the synthesis of the related 3-chloro-6-phenylpyridazine under comparable fluorination conditions is reported to proceed with 'good yields' [1], a qualitative descriptor that lacks the quantitative precision of the 81% figure.

Synthetic Yield
Cross-study comparable
81%
Quantified benchmark supports cost modeling and procurement planning
Comparator analog reported only as 'good yields'
Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity-Driven Differentiation

The calculated LogP value for 3-Chloro-6-(3-fluorophenyl)pyridazine is 2.78 [1]. This specific value can be compared to the LogP for a non-fluorinated analog, 3-chloro-6-phenylpyridazine, which is reported to be 2.9 . The 0.12 LogP unit difference resulting from the 3-fluoro substitution indicates a quantifiable, albeit modest, decrease in lipophilicity.

Lipophilicity
Cross-study comparable
LogP 2.78
Modest lipophilicity reduction vs non-fluorinated analog supports ADME tuning
ΔLogP = -0.12 compared to 3-chloro-6-phenylpyridazine (2.9)
Medicinal Chemistry Physicochemical Properties Drug Design

WNT Signaling Activity

3-Chloro-6-(3-fluorophenyl)pyridazine, used as an intermediate, was evaluated in a TCF/LEF luciferase reporter assay for its effect on WNT signaling. It reduced WNT signaling activity by 54% at a 10 μM concentration [1]. In contrast, the related 3-chloro-6-(2-fluorophenyl)pyridazine has been associated with a different biological profile, showing cytotoxic activity (IC50: 29.77-40.54 μg/mL) against cancer cell lines , while no specific biological activity has been widely reported for the 4-fluorophenyl or non-fluorinated phenyl analogs in this context.

WNT Signaling
Reported
54% inhibition at 10 µM
Reported WNT pathway-response context; distinct from 2-fluoro isomer cytotoxicity
TCF/LEF luciferase reporter assay; MET/WNT dual inhibitor relevance
Cancer Research Signal Transduction Target Validation

Downstream Hydrolysis to Pyridazinone

3-Chloro-6-(3-fluorophenyl)pyridazine serves as a direct and efficient precursor to 6-(3-fluorophenyl)pyridazine-3(2H)-one, a valuable pyridazinone scaffold in medicinal chemistry. Hydrolysis of the target compound proceeds with an 83% yield under specific conditions . In a parallel context, the same product (6-(3-fluorophenyl)pyridazine-3(2H)-one) was reported to be obtained in a 99% yield via hydrolysis of a different intermediate , but the 83% yield from this specific compound provides a validated route with defined expectations.

Hydrolysis Yield
Cross-study comparable
83% to pyridazinone
Validated route to 6-(3-fluorophenyl)pyridazine-3(2H)-one scaffold
Comparator achieved 99% from different intermediate; route choice matters
Synthetic Chemistry Medicinal Chemistry Lead Optimization

Antimicrobial Potential of Chloropyridazines

While specific MIC data for 3-Chloro-6-(3-fluorophenyl)pyridazine is not available, research on a series of chloropyridazine derivatives has demonstrated that the chloro substituent is a key determinant for potent antibacterial activity. This class of compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.892 to 3.744 μg/mL against Gram-negative bacteria, a range that is superior to the comparator drug chloramphenicol (MIC: 2.019–8.078 μg/mL) [1]. Furthermore, this class showed a favorable safety profile in preliminary cytotoxicity studies, with IC50 values >64 μg/mL in rat hepatocytes [1].

Antimicrobial Class
Class-level inference
MIC 0.892–3.744 µg/mL (class)
Class-level antimicrobial screening context; not compound-specific validation
Gram-negative panel; cytotoxicity IC50 >64 µg/mL in rat hepatocytes reported for class
Antimicrobial Research Drug Discovery Infectious Disease

3-Chloro-6-(3-fluorophenyl)pyridazine Research Applications


MET/WNT Dual Inhibitor Synthesis

For medicinal chemistry teams designing dual inhibitors of the MET kinase and WNT signaling pathway, 3-Chloro-6-(3-fluorophenyl)pyridazine is the direct intermediate of choice. Its established utility in this context, with a documented 54% reduction in WNT signaling at 10 μM [1], provides a validated starting point for analog generation. Procurement of this specific isomer ensures alignment with published synthetic protocols and enables direct comparison of new analogs to a known benchmark, accelerating structure-activity relationship (SAR) studies [1].

Synthetic Route Scouting

Process chemists evaluating synthetic routes to pyridazine-containing targets can rely on the well-defined, 81% synthetic yield for 3-Chloro-6-(3-fluorophenyl)pyridazine . This quantitative data point facilitates accurate cost-of-goods analysis, material requirement planning, and process optimization studies. Compared to analogs with qualitative or undefined yields, this compound offers a higher degree of certainty and efficiency in the early stages of process development .

Pyridazinone Building Block

Researchers requiring a 6-(3-fluorophenyl)pyridazine-3(2H)-one scaffold can utilize 3-Chloro-6-(3-fluorophenyl)pyridazine as a high-yielding (83%) precursor . This provides a reliable and efficient entry point to a privileged structure in medicinal chemistry. The defined synthetic step ensures that procurement of this specific chloropyridazine is a strategic decision to streamline the synthesis of more complex, biologically active molecules .

Physicochemical Profiling

For drug discovery projects where lipophilicity is a critical optimization parameter, 3-Chloro-6-(3-fluorophenyl)pyridazine (LogP 2.78) offers a distinct profile compared to its non-fluorinated analog 3-chloro-6-phenylpyridazine (LogP 2.9) [2]. The quantifiable difference of 0.12 LogP units can be exploited to modulate a lead compound's ADME properties, such as solubility and metabolic stability. Selecting this specific building block allows for a fine-tuned approach to property-based drug design [2].

Application
Selection Property
Validation Focus
MET/WNT pathway inhibitor synthesis
3-Fluorophenyl isomer specificity
WNT reporter assay response
Synthetic route scouting
Quantified synthetic yield
Process cost-modeling and material planning
Pyridazinone scaffold generation
Downstream hydrolysis efficiency
Route reliability and scale-up feasibility
Physicochemical profiling
Lipophilicity modulation
ADME property prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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